molecular formula C12H6ClF3N4O2 B13046819 6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one

6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B13046819
M. Wt: 330.65 g/mol
InChI Key: BTNPGVCELXYJKE-UHFFFAOYSA-N
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Description

6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, and a benzo-oxazinone moiety. Its distinct chemical properties make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with an appropriate amine to form the corresponding amino derivative. This intermediate is then subjected to further reactions to introduce the benzo-oxazinone moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one apart is its unique combination of a pyrimidine ring with a benzo-oxazinone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C12H6ClF3N4O2

Molecular Weight

330.65 g/mol

IUPAC Name

6-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2,2-difluoro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H6ClF3N4O2/c13-11-17-4-6(14)9(20-11)18-5-1-2-8-7(3-5)19-10(21)12(15,16)22-8/h1-4H,(H,19,21)(H,17,18,20)

InChI Key

BTNPGVCELXYJKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC3=NC(=NC=C3F)Cl)NC(=O)C(O2)(F)F

Origin of Product

United States

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